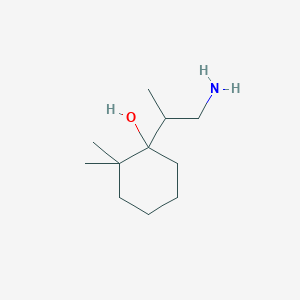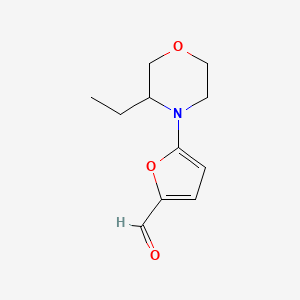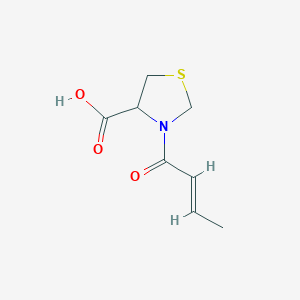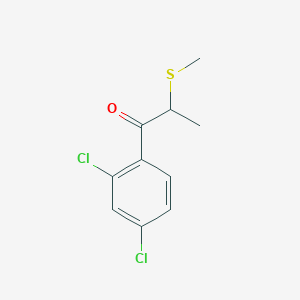![molecular formula C11H9NO B13176915 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves a multi-step process. One common method includes the reaction of indene derivatives with epoxides under specific conditions. For instance, the reaction between ninhydrin and malononitrile in the presence of hydrazonyl chlorides in ethanol at room temperature has been reported to yield spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,2’-oxirane]
- Spiro[indene-2,3’-pyrazole] derivatives
- Spirocyclic oxindoles
Uniqueness
2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its specific combination of an indene moiety with an oxirane ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-10-11(13-10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-6H2 |
InChI Key |
AUBRMGLWPVUANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(O2)C#N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)


![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)


![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)



